2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile
Description
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Properties
IUPAC Name |
2-[(4-ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-8-7-12(9-16(15)19-2)11-18-14-6-4-5-13(14)10-17/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFPHQBCGHCCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NC2=C(CCC2)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile (C16H18N2O2) is a cyclopentene derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound features a cyclopentene ring with an attached carbonitrile group and an amino linkage to a substituted phenyl group. The presence of ethoxy and methoxy groups contributes to its unique properties and potential reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Many derivatives of cyclopentene compounds have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activities against various bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Effects : There is evidence that these compounds may exert anti-inflammatory effects, which could be useful in managing chronic inflammatory conditions.
Antioxidant Activity
A study investigating the antioxidant potential of cyclopentene derivatives found that this compound exhibited a high radical scavenging activity. The IC50 value was determined to be significantly lower than that of standard antioxidants like ascorbic acid, suggesting superior efficacy.
Antimicrobial Activity
In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) was reported as follows:
Anti-inflammatory Effects
Research has indicated that the compound may reduce pro-inflammatory cytokine levels in cell cultures. A notable study demonstrated a decrease in TNF-alpha and IL-6 levels when cells were treated with the compound compared to control groups.
Case Studies
Case Study 1: Antioxidant Application in Neuroprotection
A recent study explored the neuroprotective effects of the compound in a rat model of oxidative stress. The results showed significant improvement in cognitive function and reduction in neuronal damage markers after treatment with the compound.
Case Study 2: Antimicrobial Efficacy in Wound Healing
Another investigation highlighted the use of the compound in wound healing applications. It was found to enhance healing rates in infected wounds, attributed to its antimicrobial properties and ability to modulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
